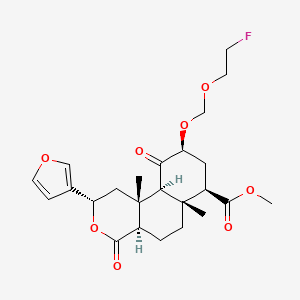

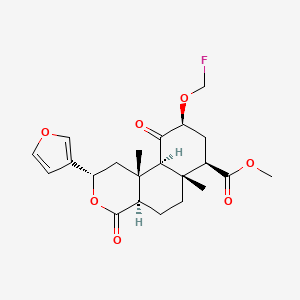

salvinorin B fluoromethyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Éther Fluorométhylique de Salvinorine B: est un dérivé semi-synthétique du composé naturel Salvinorine A. La Salvinorine A est un agoniste puissant et sélectif du récepteur kappa-opioïde, présent dans la plante Salvia divinorum. L'éther fluorométhylique de salvinorine B est synthétisé pour améliorer les propriétés pharmacologiques de la salvinorine A, telles que l'augmentation de la puissance, de la sélectivité et de la durée d'action.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La préparation de l'éther fluorométhylique de salvinorine B implique la protection de la salvinorine B sous forme d'éthers alkoxyalkyles standard. Le processus comprend généralement les étapes suivantes:

Protection des Groupes Hydroxyles: La salvinorine B est mise en réaction avec des réactifs d'éther fluorométhylique dans des conditions contrôlées pour protéger les groupes hydroxyles.

Conditions de Réaction: La réaction est effectuée en présence d'une base, telle que le carbonate de potassium, et d'un solvant, tel que le diméthylformamide, à une température d'environ 60-80°C.

Purification: Le produit est purifié à l'aide de techniques chromatographiques pour obtenir de l'éther fluorométhylique de salvinorine B pur.

Méthodes de Production Industrielle: Les méthodes de production industrielle de l'éther fluorométhylique de salvinorine B sont similaires à la synthèse à l'échelle du laboratoire, mais sont mises à l'échelle pour s'adapter à des quantités plus importantes. Le processus consiste à optimiser les conditions de réaction, à utiliser des réacteurs plus grands et à employer des techniques de purification plus efficaces pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de Réactions: L'éther fluorométhylique de salvinorine B subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former différents dérivés avec des propriétés pharmacologiques modifiées.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à des changements d'activité et de sélectivité.

Substitution: Les réactions de substitution peuvent introduire différents substituants, augmentant la puissance et la sélectivité du composé.

Réactifs et Conditions Courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les nucléophiles dans des conditions basiques.

Produits Principaux: Les produits principaux formés à partir de ces réactions sont divers analogues de l'éther fluorométhylique de salvinorine B avec des propriétés pharmacologiques améliorées ou modifiées.

Applications de la Recherche Scientifique

L'éther fluorométhylique de salvinorine B a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme modèle pour développer de nouveaux agonistes du récepteur kappa-opioïde avec des propriétés améliorées.

Biologie: Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions réceptrices.

Médecine: Investigations pour des applications thérapeutiques potentielles dans la gestion de la douleur, le traitement des dépendances et les troubles neurologiques.

Mécanisme d'Action

L'éther fluorométhylique de salvinorine B exerce ses effets principalement par l'intermédiaire du récepteur kappa-opioïde. Le composé se lie au récepteur avec une forte affinité, ce qui conduit à l'activation des voies de signalisation des protéines G. Cette activation entraîne divers effets physiologiques, notamment l'analgésie, les effets anti-inflammatoires et la modulation de la libération de neurotransmetteurs. La structure unique du composé lui permet de cibler sélectivement le récepteur kappa-opioïde tout en minimisant les interactions avec d'autres récepteurs opioïdes .

Applications De Recherche Scientifique

Salvinorin B Fluoromethyl Ether has several scientific research applications, including:

Chemistry: Used as a template for developing new kappa-opioid receptor agonists with improved properties.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for potential therapeutic applications in pain management, addiction treatment, and neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a tool for studying receptor pharmacology.

Mécanisme D'action

Salvinorin B Fluoromethyl Ether exerts its effects primarily through the kappa-opioid receptor. The compound binds to the receptor with high affinity, leading to the activation of G-protein signaling pathways. This activation results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. The compound’s unique structure allows it to selectively target the kappa-opioid receptor while minimizing interactions with other opioid receptors .

Comparaison Avec Des Composés Similaires

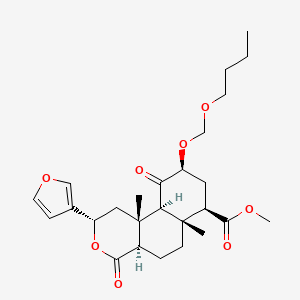

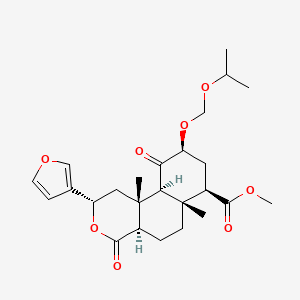

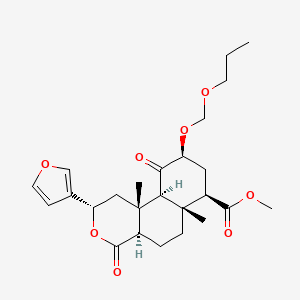

Composés Similaires:

Salvinorine A: Le composé parent avec une activité agoniste puissante du récepteur kappa-opioïde.

Éther Méthoxyméthylique de Salvinorine B: Un dérivé similaire avec un groupe méthoxyméthyle au lieu d'un groupe fluorométhyle.

Éther Ethoxyméthylique de Salvinorine B: Un autre dérivé avec un groupe éthoxyméthyle, connu pour sa durée d'action plus longue et sa puissance accrue.

Unicité: L'éther fluorométhylique de salvinorine B est unique en raison de son groupe fluorométhyle, qui améliore son affinité de liaison, sa puissance et sa stabilité métabolique par rapport aux autres dérivés. Cela en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C22H27FO7 |

|---|---|

Poids moléculaire |

422.4 g/mol |

Nom IUPAC |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(fluoromethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C22H27FO7/c1-21-6-4-13-20(26)30-16(12-5-7-28-10-12)9-22(13,2)18(21)17(24)15(29-11-23)8-14(21)19(25)27-3/h5,7,10,13-16,18H,4,6,8-9,11H2,1-3H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 |

Clé InChI |

DDPYLPBMPHWVGO-VOVNARLJSA-N |

SMILES isomérique |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCF)C)C4=COC=C4 |

SMILES canonique |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCF)C)C4=COC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)

![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)

![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)

![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)

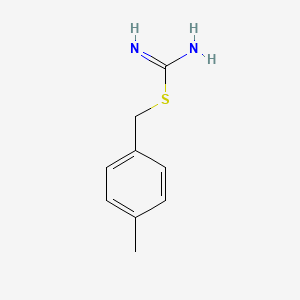

![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)